molecular formula C17H22N4O2 B5352199 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine

Katalognummer: B5352199
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: YSHXSPKHTYFCOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BRL-15572 belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.

Wirkmechanismus

The exact mechanism of action of BRL-15572 is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor that plays a crucial role in regulating mood, anxiety, and stress. By blocking the 5-HT1A receptor, BRL-15572 is believed to increase the levels of serotonin in the brain, which in turn leads to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BRL-15572 has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, anxiety, and stress. BRL-15572 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

BRL-15572 has several advantages for use in lab experiments. It is a highly selective antagonist of the 5-HT1A receptor, which makes it an ideal tool for studying the role of this receptor in regulating mood, anxiety, and stress. BRL-15572 is also highly soluble in water and has good stability, which makes it easy to handle and store.
However, there are also some limitations to the use of BRL-15572 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. BRL-15572 also has poor bioavailability, which means that it may not be effective when administered orally.

Zukünftige Richtungen

There are several future directions for the study of BRL-15572. One potential area of research is to investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential area of research is to study its effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Finally, there is a need to develop more potent and selective antagonists of the 5-HT1A receptor, which could lead to the development of more effective treatments for mood and anxiety disorders.

Synthesemethoden

The synthesis of BRL-15572 involves a series of chemical reactions. The starting materials required for the synthesis include 1,3-benzodioxole, 4-methyl-1H-imidazole-5-carboxaldehyde, and piperazine. The reaction involves the condensation of 1,3-benzodioxole with 4-methyl-1H-imidazole-5-carboxaldehyde to form an intermediate compound. This intermediate compound is then reacted with piperazine to form BRL-15572.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. BRL-15572 has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-15(19-11-18-13)10-21-6-4-20(5-7-21)9-14-2-3-16-17(8-14)23-12-22-16/h2-3,8,11H,4-7,9-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHXSPKHTYFCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.